molecular formula C11H13BrO B15045377 2-(2-Bromophenyl)oxane

2-(2-Bromophenyl)oxane

Cat. No.: B15045377
M. Wt: 241.12 g/mol
InChI Key: CLOATVXGGVJFAD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)oxane is an organic compound with the molecular formula C12H15BrO2 It is a derivative of oxane, where a bromophenyl group is attached to the second carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)oxane typically involves the reaction of 2-bromobenzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the bromophenyl group to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

2-(2-Bromophenyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)oxane involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)oxane is unique due to the presence of both a bromophenyl group and an oxane ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-(2-bromophenyl)oxane

InChI

InChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

CLOATVXGGVJFAD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CC=CC=C2Br

Origin of Product

United States

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